1,7-Diamino-5-methyl-1h-indazol-4-ol
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Overview
Description
1,7-Diamino-5-methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diamino-5-methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by methylation and subsequent cyclization . The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7-Diamino-5-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,7-Diamino-5-methyl-1H-indazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,7-Diamino-5-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazol-4-ylamine: Shares a similar indazole core but differs in the substitution pattern.
5-Methyl-1H-indazol-4-ol: Similar structure but lacks the amino groups at positions 1 and 7
Uniqueness
1,7-Diamino-5-methyl-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at positions 1 and 7 make it a versatile compound for various chemical modifications and applications .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,7-diamino-5-methylindazol-4-ol |
InChI |
InChI=1S/C8H10N4O/c1-4-2-6(9)7-5(8(4)13)3-11-12(7)10/h2-3,13H,9-10H2,1H3 |
InChI Key |
DJJOGEVLTXQTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C=NN2N)N |
Origin of Product |
United States |
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